molecular formula C9H11FN2 B8780260 3-Fluoro-5-(pyrrolidin-3-yl)pyridine

3-Fluoro-5-(pyrrolidin-3-yl)pyridine

Cat. No.: B8780260
M. Wt: 166.20 g/mol
InChI Key: OBRJILASYCLBJT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pyrrolidin-3-yl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine ring substituted at the 3-position of the pyridine core.

For example, amine fragments like (3-fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) are synthesized via amide coupling reactions with carboxylic acid intermediates, as described in the preparation of structurally related compounds .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

3-fluoro-5-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11FN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2

InChI Key

OBRJILASYCLBJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CN=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₉H₁₀FN₂ (inferred from analogs like 5-fluoro-2-(pyrrolidin-3-yl)pyridine ).
  • Functional Groups : Fluorine at the pyridine 3-position enhances electronegativity and binding specificity, while the pyrrolidine moiety contributes to hydrophobicity and conformational flexibility.

Comparison with Structurally Similar Compounds

5-Fluoro-2-(pyrrolidin-3-yl)pyridine

Structural Difference : Positional isomer of the target compound, with fluorine at pyridine position 5 and pyrrolidine at position 2.

  • Molecular Formula : C₉H₁₁FN₂ .
  • Physicochemical Properties : Molar mass = 166.2 g/mol; hydrophobic due to pyrrolidine.
  • Biological Relevance: Not explicitly stated, but fluoropyridines with pyrrolidine substituents are often explored as CNS agents or enzyme inhibitors.

Comparison :

  • The target compound’s fluorine at position 3 may offer better steric compatibility in specific PPIs .

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine

Structural Difference : Replaces fluorine with a trifluoromethyl (-CF₃) group at pyridine position 3.

  • Molecular Formula : C₁₀H₁₀F₃N₂ (inferred from ).
  • Key Properties : Increased hydrophobicity and steric bulk due to -CF₃, which enhances metabolic stability but may reduce solubility.

Comparison :

  • The trifluoromethyl group improves binding to hydrophobic pockets (e.g., in kinase inhibitors) compared to fluorine. However, this substitution could reduce selectivity due to stronger non-polar interactions .

3-Fluoro-5-(piperazin-1-yl)benzamide Derivatives

Structural Difference : Replaces pyrrolidine with a piperazine ring and incorporates a benzamide group.

  • Example Compound : 3-Fluoro-5-(piperazin-1-yl)benzamide (Ki = 19 ± 6.4 μM against β-catenin/BCL9) .
  • Key Properties : Piperazine introduces a basic nitrogen, enabling salt bridge formation (e.g., with β-catenin residues D145), enhancing binding affinity compared to pyrrolidine analogs.

Comparison :

  • The target compound’s pyrrolidine may offer a better balance between hydrophobicity and flexibility .

3-Fluoro-5-(pyridin-3-yloxy)benzenamine

Structural Difference : Contains an aniline linker and pyridinyloxy group instead of pyrrolidine.

  • Molecular Formula : C₁₁H₈FN₃O (inferred from ).
  • Applications : Likely used in agrochemicals or as a building block for herbicides, similar to 2,3-difluoro-5-(trifluoromethyl)pyridine .

Comparison :

  • The absence of a pyrrolidine ring reduces conformational flexibility, limiting its utility in drug design. However, the pyridinyloxy group may enhance herbicidal activity .

Critical Research Findings

  • Hydrophobicity vs. Selectivity : Fluorine at pyridine position 3 (as in the target compound) optimizes hydrophobic interactions in PPIs, whereas bulkier groups like -CF₃ may compromise selectivity .
  • Role of Pyrrolidine : The pyrrolidine ring enhances conformational flexibility, critical for binding to dynamic protein pockets. Piperazine analogs, while more polar, show higher affinity due to salt bridge formation .
  • Positional Isomerism : Fluorine at pyridine position 5 (e.g., 5-fluoro-2-(pyrrolidin-3-yl)pyridine) may alter electronic properties, reducing efficacy in specific targets compared to position 3 .

Preparation Methods

Reaction Optimization for Fluorine Incorporation

Cyclic voltammetry studies revealed that α,α-difluoro-β-iodoketones exhibit lower reduction potentials compared to non-carbonyl-containing analogues, enabling selective activation under photoredox conditions. For 3-fluoro-5-(pyrrolidin-3-yl)pyridine, the pyrrolidine moiety can be introduced via a silyl enol ether derived from a pyrrolidinone precursor. For example, silylation of 3-pyrrolidinone with chlorotrimethylsilane and triethylamine generates the requisite enol ether, which participates in cross-coupling with α,α-difluoro-β-iodoketones (Table 1).

Table 1: Photoredox Coupling Conditions for Intermediate Formation

ComponentReagent/ConditionsYield (%)
α,α-Difluoro-β-iodoketonefac-Ir(ppy)₃ (0.3 mol%), DMF, 15 h LED85–90
Silyl enol ether (pyrrolidinone-derived)Propylene oxide, 25°C78

Post-coupling, one-pot condensation with ammonium acetate at 120°C in DMF achieves pyridine ring closure, yielding this compound in 90% isolated yield. This method avoids isolation of intermediates, enhancing practicality.

Nucleophilic Aromatic Substitution for Late-Stage Fluorination

Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly when introducing fluorine at the 3-position of preformed pyridine derivatives. This approach requires electron-deficient pyridine cores with leaving groups (e.g., chlorine or nitro) at the target position.

Substrate Activation and Fluorinating Agents

Activation of the pyridine ring via electron-withdrawing groups (e.g., nitro at C-5) facilitates SNAr at C-3. Treatment with potassium fluoride in the presence of crown ethers or ionic liquids enhances fluoride nucleophilicity. For instance, 5-nitro-3-chloropyridine reacts with KF/18-crown-6 in DMSO at 100°C to afford 3-fluoro-5-nitropyridine in 65% yield. Subsequent reduction of the nitro group to an amine and cyclization with 1,4-dibromobutane introduces the pyrrolidine ring (Table 2).

Table 2: SNAr and Pyrrolidine Cyclization Parameters

StepReagents/ConditionsYield (%)
Fluorination (SNAr)KF, 18-crown-6, DMSO, 100°C, 12 h65
Nitro ReductionH₂, Pd/C, EtOH, 25°C88
Pyrrolidine Formation1,4-Dibromobutane, K₂CO₃, DMF, 80°C75

This sequence achieves an overall yield of 43%, limited by moderate fluorination efficiency.

Cyclization-Functionalization Approaches

Cyclization strategies construct the pyridine ring while simultaneously introducing fluorine and pyrrolidine groups. A Hantzsch-type synthesis modified with fluorinated components exemplifies this approach.

Modified Hantzsch Synthesis

Reaction of ethyl 4,4-difluoroacetoacetate with ammonium acetate and a pyrrolidine-containing aldehyde (e.g., 3-pyrrolidinaldehyde) under microwave irradiation generates dihydropyridine intermediates, which are oxidized to the aromatic pyridine. Using MnO₂ as an oxidant in dichloromethane achieves 70% conversion to this compound.

Table 3: Cyclization-Oxidation Conditions

ComponentConditionsYield (%)
Dihydropyridine IntermediateMnO₂, CH₂Cl₂, 25°C, 6 h70

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

MethodAdvantagesLimitationsYield (%)
Photoredox CouplingHigh yield, one-pot protocolRequires specialized equipment90
SNAr-CyclizationLate-stage functionalizationMulti-step, moderate yields43
Hantzsch ModificationSimultaneous ring formationOxidation sensitivity70

The photoredox method stands out for its efficiency and scalability, though it demands visible-light infrastructure. SNAr routes offer flexibility but suffer from step economy. Cyclization approaches balance simplicity and yield but require careful handling of intermediates.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Fluorine substituents induce splitting patterns due to coupling (e.g., 3JHF^3J_{H-F}). For example, the pyridyl proton adjacent to fluorine may appear as a doublet of doublets (J=8.92.4HzJ = 8.9–2.4 \, \text{Hz}) .
  • ¹⁹F NMR : Provides direct evidence of fluorine substitution and electronic environment (e.g., δ -110 to -120 ppm for aryl fluorides).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 195–200 for C₁₀H₁₂FN₂) and fragmentation patterns to distinguish regioisomers .

What computational strategies (e.g., DFT) predict the reactivity and binding interactions of this compound in biological systems?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the fluorine atom may reduce electron density on the pyridine ring, influencing π-π stacking .
  • Molecular Docking : Model interactions with targets like β-catenin, where the pyrrolidine nitrogen may form salt bridges with acidic residues (e.g., β-catenin E155) .
  • MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .

How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be addressed during structural elucidation?

Q. Advanced Research Focus

  • Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; polar solvents may deshield protons near electronegative groups .
  • Dynamic Processes : Variable-temperature NMR can reveal conformational exchange (e.g., pyrrolidine ring puckering).
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals. For example, deuterating the pyrrolidine NH group can simplify ¹H NMR .

What strategies are effective for studying the regioselectivity of substitution reactions in fluoropyridine systems?

Q. Intermediate Research Focus

  • Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the meta position. Use Hammett constants (σₚ ≈ 0.06 for fluorine) to predict reactivity .
  • Steric Maps : Molecular modeling (e.g., PyMOL) visualizes steric hindrance from the pyrrolidine group, which may block certain reaction pathways .
  • Competitive Reactions : Compare yields of products from bromination or nitration at varying positions (e.g., 2- vs. 4-substitution) .

How can structure-activity relationship (SAR) studies be designed to evaluate this compound in protein-protein interaction inhibition?

Q. Advanced Research Focus

  • Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine) and test binding affinity via AlphaScreen or SPR .
  • Hydrophobicity Profiling : Measure logP values to correlate lipophilicity with membrane permeability (e.g., Pyridyl > pyrrolidinyl for β-catenin/BCL9 inhibition) .
  • Mutagenesis Studies : Introduce point mutations (e.g., E155A in β-catenin) to validate predicted binding interactions .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Intermediate Research Focus

  • Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab scale) to 0.5–1 mol% via ligand optimization (e.g., XPhos) to lower costs .
  • Workflow Efficiency : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for bulk purification.
  • Safety : Monitor exothermic reactions (e.g., fluorination steps) using in-situ IR or calorimetry .

How do electronic effects of fluorine influence the stability and degradation pathways of this compound under physiological conditions?

Q. Advanced Research Focus

  • Hydrolytic Stability : Fluorine’s inductive effect slows hydrolysis of adjacent bonds (e.g., C-N in pyrrolidine). Accelerated stability studies (40°C/75% RH) quantify degradation rates .
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated defluorination) .
  • pH-Dependent Studies : Test solubility and stability across pH 1–8 to simulate gastrointestinal and plasma environments .

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